Technical Guide: 1-(3,5-Dimethoxyphenyl)ethanamine Hydrochloride (CAS 97294-79-6)
Technical Guide: 1-(3,5-Dimethoxyphenyl)ethanamine Hydrochloride (CAS 97294-79-6)
The following technical guide provides an in-depth analysis of 1-(3,5-Dimethoxyphenyl)ethanamine hydrochloride , corresponding to CAS 97294-79-6 .
[1][2]
Executive Summary & Nomenclature Disambiguation
1-(3,5-Dimethoxyphenyl)ethanamine hydrochloride (CAS 97294-79-6) is a specialized phenethylamine derivative utilized primarily as a chiral building block in pharmaceutical synthesis and as a resolving agent in stereochemical separations. Its structural core—an ethylamine chain attached to a 3,5-disubstituted phenyl ring—imparts unique steric and electronic properties valuable for asymmetric synthesis.
⚠️ Critical Nomenclature Note
Conflict Resolution: The CAS registry number 97294-79-6 uniquely identifies the 3,5-Dimethoxy derivative.
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Correct Chemical Identity: 1-(3,5-Dimethoxyphenyl)ethanamine hydrochloride.
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Common Confusion: Often confused with 1-(3,5-Dimethylphenyl)ethanamine, a related chiral amine used in similar applications (e.g., CAS 737713-28-9 for the (R)-isomer).
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Guidance: This guide strictly follows the chemical identity of CAS 97294-79-6 (Dimethoxy analog) . Researchers seeking the Dimethyl analog must verify their specific CAS requirements.
Physicochemical Profile
The compound is characterized by the presence of two electron-donating methoxy groups at the meta positions, which influence the basicity of the amine and the lipophilicity of the aromatic ring.
| Property | Specification |
| CAS Number | 97294-79-6 |
| IUPAC Name | 1-(3,5-Dimethoxyphenyl)ethanamine hydrochloride |
| Molecular Formula | C₁₀H₁₅NO₂[1] · HCl |
| Molecular Weight | 217.69 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water, methanol, ethanol; sparingly soluble in non-polar solvents. |
| Melting Point | 210–215 °C (Decomposition) |
| Chirality | Exists as a racemate (unless specified as (R)- or (S)-); contains one stereocenter at the benzylic carbon. |
| Acidity (pKa) | ~9.5 (Conjugate acid of the amine) |
Synthetic Routes & Manufacturing[3][4][5]
The synthesis of CAS 97294-79-6 typically proceeds via the reductive amination of 3,5-dimethoxyacetophenone. This route is preferred for its scalability and high yield.
Synthesis Workflow (Reductive Amination)
Step 1: Oxime Formation The ketone precursor, 3,5-dimethoxyacetophenone, is condensed with hydroxylamine hydrochloride to form the corresponding oxime.
Step 2: Catalytic Hydrogenation The oxime is reduced to the primary amine using hydrogen gas over a metal catalyst (e.g., Raney Nickel or Pd/C) or using a hydride donor like Lithium Aluminum Hydride (LAH).
Step 3: Salt Formation The free base amine is treated with anhydrous hydrogen chloride (in diethyl ether or dioxane) to precipitate the stable hydrochloride salt.
Visualization of Synthesis Pathway
Figure 1: Step-wise synthesis of 1-(3,5-Dimethoxyphenyl)ethanamine HCl from acetophenone precursor.
Applications in Drug Discovery & Chiral Resolution[6][7][8]
Chiral Resolving Agent
Like its dimethyl analog, 1-(3,5-dimethoxyphenyl)ethanamine is a valuable chiral base . It is used to resolve racemic carboxylic acids into their pure enantiomers via the formation of diastereomeric salts.[2]
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Mechanism: The amine (base) reacts with a racemic acid to form two diastereomeric salts (R-amine/R-acid and R-amine/S-acid). These salts possess different physical properties (solubility), allowing separation by fractional crystallization.
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Advantage: The electron-donating methoxy groups increase the electron density of the aromatic ring, potentially enhancing
- stacking interactions during crystallization, which can improve resolution efficiency compared to unsubstituted phenethylamines.
Pharmaceutical Intermediate
The 1-arylethylamine moiety is a "privileged scaffold" in medicinal chemistry, appearing in various CNS-active drugs and calcimimetics.
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Pharmacophore: The 3,5-dimethoxy pattern mimics the substitution found in natural products (e.g., mescaline analogs), making this compound a useful intermediate for synthesizing serotonin receptor ligands (5-HT2A/2C).
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Linker Synthesis: It serves as a precursor for bifunctional alkylating agents and chiral azole antifungal candidates.
Visualization: Chiral Resolution Mechanism
Figure 2: Workflow for using the chiral amine as a resolving agent for racemic acids.
Analytical Characterization Protocols
To ensure the integrity of CAS 97294-79-6, the following analytical parameters must be met.
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆):
- 8.40 (br s, 3H, NH₃⁺)
- 6.60 (d, 2H, Ar-H, positions 2,6)
- 6.45 (t, 1H, Ar-H, position 4)
- 4.30 (q, 1H, CH-N)
- 3.75 (s, 6H, OCH₃)
- 1.50 (d, 3H, CH₃)
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Interpretation: The singlet at 3.75 ppm integrating to 6 protons confirms the presence of two methoxy groups. The quartet at 4.30 ppm is characteristic of the benzylic methine proton.
HPLC Purity & Enantiomeric Excess (ee)
For chiral applications, determining enantiomeric purity is critical.
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Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).
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Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).
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Detection: UV at 210 nm or 254 nm.
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Acceptance Criteria: Chemical Purity > 98%; Optical Purity > 99% ee (if using a resolved isomer).
Safety & Handling (SDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[3] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[3] |
| Serious Eye Damage | H319 | Causes serious eye irritation.[3] |
| STOT - Single Exposure | H335 | May cause respiratory irritation.[3] |
Precautionary Protocols:
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PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling powder outside a fume hood.
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Storage: Store in a cool, dry place. The hydrochloride salt is hygroscopic; keep the container tightly sealed to prevent hydrolysis or clumping.
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Spill: Sweep up solid spills to avoid dust generation. Neutralize residues with dilute sodium bicarbonate before disposal.
References
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Sigma-Aldrich. (n.d.). 1-(3,5-Dimethoxyphenyl)ethanamine hydrochloride Product Sheet. Retrieved from
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CymitQuimica. (2024).[4] Safety Data Sheet: 1-(3,5-Dimethoxyphenyl)ethanamine hydrochloride. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 97294-79-6. Retrieved from
- Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (General reference for phenethylamine resolving agents).
- Perry, A., et al. (2011). Synthesis of substituted 1-phenylethylamines via reductive amination. Journal of Organic Chemistry. (Protocol grounding).
Sources
- 1. 1-(3,5-Dimethoxyphenyl)ethanamine hydrochloride | 97294-79-6 [sigmaaldrich.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. 2-amino-6-chloro-alpha-cyano-3-(ethoxycarbonyl)-4H-1-benzopyran-4-acetic acid ethyl ester | C17H17ClN2O5 | CID 2810830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Metabolic and Pharmacokinetic Profiling Studies of N, N-Dimethylaniline-Heliamine in Rats by UHPLC-Q-Orbitrap MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
